(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(5-Fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a planar chromene core substituted with a methoxy group at position 8 and a carboxamide moiety at position 2. The (2Z)-configuration indicates the imino group’s stereochemistry, with the 5-fluoro-2-methylphenyl substituent contributing to its electronic and steric properties . The molecular formula is C₁₈H₁₆FN₂O₃, with an InChIKey of YMRIJZHLHXOAPY-ZZEZOPTASA-N . This compound’s structural uniqueness lies in the fluorine atom at the phenyl ring’s para position and the methyl group at the ortho position, which may enhance metabolic stability and target binding compared to non-halogenated analogs .
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-10-6-7-12(19)9-14(10)21-18-13(17(20)22)8-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOOFDDFNUXEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity: Fluorine and methyl groups in the target compound increase logP compared to cyano or acetylated analogs, favoring blood-brain barrier penetration .
- Electronic Effects: The 5-fluoro group withdraws electrons, stabilizing the imino bond against hydrolysis, whereas cyano groups (–7) may polarize the molecule .
Stability and Bioactivity
- Metabolic Stability: Fluorine in the target compound may slow hepatic metabolism compared to non-halogenated analogs (e.g., ’s 2-chlorophenylamide) .
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